molecular formula C50H43N2O4P2PdS- B12051559 N-XantPhos Pd G4 CAS No. 1878105-23-7

N-XantPhos Pd G4

Cat. No.: B12051559
CAS No.: 1878105-23-7
M. Wt: 936.3 g/mol
InChI Key: OQQRQVVPJXWDCA-UHFFFAOYSA-N
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Description

N-XantPhos Pd G4: is a fourth-generation Buchwald precatalyst. It is a palladium-based compound used extensively in organic synthesis, particularly in cross-coupling reactions. The compound is known for its stability and efficiency, making it a valuable tool in both academic and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-XantPhos Pd G4 involves the methylation of the amino group on the biphenyl backbone of the third-generation precatalyst. This modification enhances the stability and reactivity of the compound. The general synthetic route includes:

    Formation of the Ligand: The ligand is synthesized by reacting 2-diphenylphosphino-2’-methoxy-1,1’-binaphthyl with a suitable palladium source.

    Methylation: The amino group on the biphenyl backbone is methylated to prevent limitations found in the third-generation precatalysts.

    Complexation: The ligand is then complexed with palladium to form the final this compound compound.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis of Ligands: Large-scale synthesis of the ligand using automated reactors.

    Purification: The ligand is purified using techniques such as recrystallization or chromatography.

    Complexation and Formulation: The purified ligand is complexed with palladium and formulated into a stable product suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

N-XantPhos Pd G4 is primarily used in various cross-coupling reactions, including:

    Buchwald-Hartwig Amination: Formation of carbon-nitrogen bonds.

    Heck Reaction: Formation of carbon-carbon bonds.

    Suzuki-Miyaura Coupling: Formation of carbon-carbon bonds using boronic acids.

    Sonogashira Coupling: Formation of carbon-carbon bonds using alkynes.

    Stille Coupling: Formation of carbon-carbon bonds using organotin compounds.

    Negishi Coupling: Formation of carbon-carbon bonds using organozinc compounds.

Common Reagents and Conditions

    Reagents: Aryl halides, amines, boronic acids, alkynes, organotin compounds, organozinc compounds.

    Conditions: Typically, these reactions are carried out in the presence of a base (e.g., potassium carbonate, sodium tert-butoxide) and a solvent (e.g., toluene, dimethylformamide) under inert atmosphere (e.g., nitrogen or argon).

Major Products

The major products formed from these reactions are various substituted aromatic compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials science.

Scientific Research Applications

Chemistry

N-XantPhos Pd G4 is widely used in organic synthesis for the formation of complex molecules. Its high efficiency and stability make it a preferred catalyst in academic research and industrial applications.

Biology

In biological research, this compound is used to synthesize bioactive molecules and pharmaceuticals. Its ability to facilitate the formation of carbon-nitrogen and carbon-carbon bonds is crucial in the development of new drugs.

Medicine

The compound is instrumental in the synthesis of various medicinal compounds, including anti-cancer agents, antibiotics, and other therapeutic molecules. Its role in the efficient synthesis of these compounds accelerates drug discovery and development.

Industry

In the industrial sector, this compound is used in the large-scale production of fine chemicals, agrochemicals, and materials. Its robustness and scalability make it suitable for industrial applications.

Mechanism of Action

N-XantPhos Pd G4 functions as a catalyst by facilitating the formation of carbon-carbon and carbon-nitrogen bonds. The mechanism involves:

    Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl halide.

    Transmetalation: The aryl group is transferred from the organometallic reagent (e.g., boronic acid) to the palladium center.

    Reductive Elimination: The final product is formed, and the palladium catalyst is regenerated.

Comparison with Similar Compounds

Similar Compounds

    XantPhos Pd G3: A third-generation precatalyst with similar applications but less stability.

    RuPhos Pd G4: Another fourth-generation precatalyst with different ligand structures.

    XPhos Pd G3: A third-generation precatalyst with different ligand modifications.

Uniqueness

N-XantPhos Pd G4 is unique due to its methylated amino group on the biphenyl backbone, which enhances its stability and reactivity compared to third-generation precatalysts. This modification allows for more efficient and robust catalytic processes, making it a valuable tool in various chemical transformations.

Properties

CAS No.

1878105-23-7

Molecular Formula

C50H43N2O4P2PdS-

Molecular Weight

936.3 g/mol

IUPAC Name

(6-diphenylphosphanyl-10H-phenoxazin-4-yl)-diphenylphosphane;methanesulfonic acid;N-methyl-2-phenylaniline;palladium

InChI

InChI=1S/C36H27NOP2.C13H12N.CH4O3S.Pd/c1-5-15-27(16-6-1)39(28-17-7-2-8-18-28)33-25-13-23-31-35(33)38-36-32(37-31)24-14-26-34(36)40(29-19-9-3-10-20-29)30-21-11-4-12-22-30;1-14-13-10-6-5-9-12(13)11-7-3-2-4-8-11;1-5(2,3)4;/h1-26,37H;2-7,9-10,14H,1H3;1H3,(H,2,3,4);/q;-1;;

InChI Key

OQQRQVVPJXWDCA-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC=CC=C1C2=CC=CC=[C-]2.CS(=O)(=O)O.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC4=C3OC5=C(N4)C=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7.[Pd]

Origin of Product

United States

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